molecular formula C17H24N2O5S B5876906 N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B5876906
M. Wt: 368.4 g/mol
InChI Key: QIEOGCXLMNYBPE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxy group, and a morpholinylsulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of N,N-diisopropylethylamine (DIEA) and N,N-dimethylformamide (DMF). The mixture is then treated with 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEOGCXLMNYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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